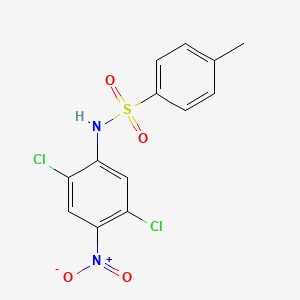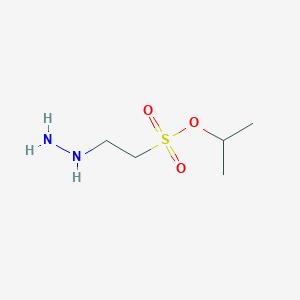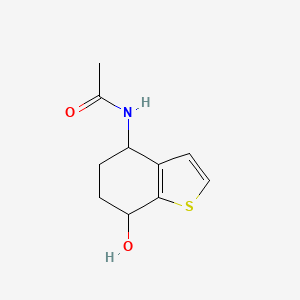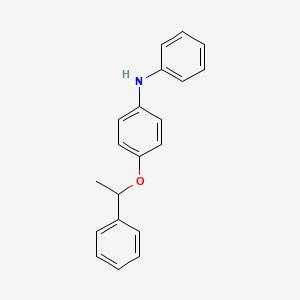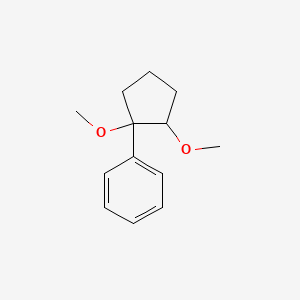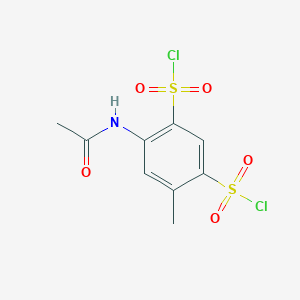
4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C9H11Cl2NO4S2 It is a derivative of benzene, featuring acetamido, methyl, and disulfonyl dichloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride typically involves the chlorination of 4-acetamido-6-methylbenzene-1,3-disulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Acetamido-6-methylbenzene-1,3-disulfonic acid+SOCl2→4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-acetamido-6-methylbenzene-1,3-disulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.
Hydrolysis Product: 4-Acetamido-6-methylbenzene-1,3-disulfonic acid
Scientific Research Applications
4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions, which can alter their properties and functions.
Medicine: Sulfonamide derivatives of this compound have potential therapeutic applications, including antibacterial and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride involves its ability to act as an electrophile in chemical reactions. The chlorine atoms in the disulfonyl dichloride groups are highly reactive and can be readily displaced by nucleophiles. This reactivity allows the compound to form strong covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound is similar in structure but contains an amino group instead of an acetamido group and a chlorine atom instead of a methyl group.
4-Amino-6-chloro-1,3-benzenedisulfonamide: Another similar compound with an amino group and a chlorine atom, used as an inhibitor of gastric pathogens.
Uniqueness
4-Acetamido-6-methylbenzene-1,3-disulfonyl dichloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both acetamido and disulfonyl dichloride groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
62374-66-7 |
|---|---|
Molecular Formula |
C9H9Cl2NO5S2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-acetamido-6-methylbenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C9H9Cl2NO5S2/c1-5-3-7(12-6(2)13)9(19(11,16)17)4-8(5)18(10,14)15/h3-4H,1-2H3,(H,12,13) |
InChI Key |
JVHUWPFBTGELGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
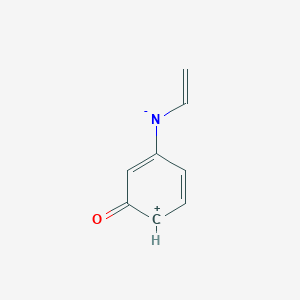
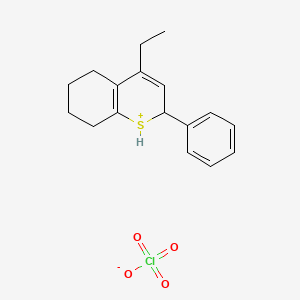
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
